REACTION_CXSMILES
|
Cl[CH:2]1[C:8]2[CH:9]=[C:10]([F:13])[CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:4]=2[CH2:3]1.[N:19]1([CH2:25][CH2:26][N:27]2[CH2:31][CH2:30][O:29][C:28]2=[O:32])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>C(Cl)(Cl)Cl>[F:13][C:10]1[CH:11]=[CH:12][C:7]2[S:6][C:5]3[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:4]=3[CH2:3][CH:2]([N:22]3[CH2:23][CH2:24][N:19]([CH2:25][CH2:26][N:27]4[CH2:31][CH2:30][O:29][C:28]4=[O:32])[CH2:20][CH2:21]3)[C:8]=2[CH:9]=1
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Name
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10-chloro-8-fluoro-10,11-dihydro-2-methyl-dibenzo[b,f]thiepin
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Quantity
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17.6 g
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Type
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reactant
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Smiles
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ClC1CC2=C(SC3=C1C=C(C=C3)F)C=CC(=C2)C
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Name
|
|
Quantity
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27.3 g
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Type
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reactant
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Smiles
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N1(CCNCC1)CCN1C(OCC1)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After evaporation of the chloroform
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Type
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ADDITION
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Details
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the residue is mixed with ice, benzene and aqueous sodium hydroxide solution
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Type
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ADDITION
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Details
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again mixed well
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Type
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TEMPERATURE
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Details
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maintained in an ice bath for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
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The precripitate, which is formed
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Type
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FILTRATION
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Details
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is filtered
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Type
|
DRY_WITH_MATERIAL
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Details
|
The benzene phase is dried over sodium sulphate
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
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FC=1C=CC2=C(C(CC3=C(S2)C=CC(=C3)C)N3CCN(CC3)CCN3C(OCC3)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |